Lys-Tyr-Lys acetate salt

Description

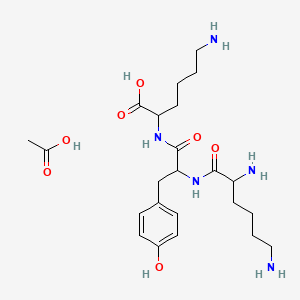

Lys-Tyr-Lys acetate (B1210297) salt is a tripeptide, meaning it is composed of three amino acids linked together by peptide bonds. ontosight.ai In this case, the sequence is Lysine-Tyrosine-Lysine. sigmaaldrich.com The "acetate salt" designation indicates the presence of an acetate ion, which is often used to improve the solubility and stability of the compound for experimental use. ontosight.aismolecule.com This peptide is primarily utilized in research settings to explore fundamental biological processes. scientificlabs.co.uk

The specific arrangement of the amino acids in Lys-Tyr-Lys dictates its unique chemical characteristics. It consists of a central tyrosine residue flanked by two lysine (B10760008) residues. evitachem.com The presence of two lysine residues, with their positively charged amino groups, and the phenolic hydroxyl group of tyrosine are key to its functionality in various research applications. smolecule.comevitachem.com The acetate salt form enhances its utility in aqueous solutions common in biological experiments. ontosight.ai

Below is a table summarizing the key chemical identifiers and properties of Lys-Tyr-Lys acetate salt:

| Property | Value |

| IUPAC Name | acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

| Molecular Formula | C23H39N5O7 nih.gov |

| Molecular Weight | 497.6 g/mol nih.gov |

| Amino Acid Sequence | Lys-Tyr-Lys sigmaaldrich.com |

| Appearance | White to off-white powder sigmaaldrich.comsigmaaldrich.com |

| Purity | ≥97% (HPLC) sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | −20°C sigmaaldrich.comsigmaaldrich.com |

This table is interactive. You can sort and filter the data.

Lys-Tyr-Lys serves as a crucial model peptide in several areas of scientific inquiry due to its specific structural motifs. Researchers utilize this tripeptide to investigate a range of phenomena at the molecular level.

DNA Interaction Studies: One of the primary research applications of Lys-Tyr-Lys is in the study of DNA interactions. It has been shown that tripeptides containing an aromatic residue, like tyrosine, positioned between two basic residues, such as lysine, can induce nicks in DNA at apurinic/apyrimidinic (AP) sites. sigmaaldrich.comscientificlabs.co.uk This specific nicking activity is dependent on ionic strength and does not occur with native, undamaged DNA. sigmaaldrich.com This property makes Lys-Tyr-Lys a valuable tool for studying DNA repair mechanisms and the effects of DNA damage.

Free Radical Oxidation and Electron Capture Mechanisms: The tyrosine residue within the peptide makes it a subject for studies on free radical oxidation. sigmaaldrich.comscientificlabs.co.uk Understanding how the local environment, influenced by the adjacent lysine residues, affects the oxidation of tyrosine provides insights into oxidative stress and protein degradation in biological systems. researchgate.net Furthermore, it is used as a model to investigate electron capture mechanisms, which are fundamental processes in radiation biology and chemistry. sigmaaldrich.comscientificlabs.co.uk

Enzyme Kinetics and Substrate Studies: Lys-Tyr-Lys can also function as a substrate in studies of enzyme kinetics, particularly for proteases. Its defined sequence allows researchers to probe the specificity and activity of enzymes that recognize and cleave peptide bonds adjacent to specific amino acid residues.

Biophysical Characterization: The interactions of Lys-Tyr-Lys with other molecules are a focus of biophysical investigations. These studies explore its binding affinities with various biomolecules, which can shed light on its potential mechanisms of action in more complex biological systems. ontosight.ai The charged nature of the lysine residues contributes significantly to electrostatic interactions with negatively charged molecules. smolecule.com

A recent study highlighted the use of a related peptide, Lys-Tyr-Lys-Arg-Gln-Arg-Trp (KYKRQRW), identified from soy protein hydrolysates, for its high zinc-binding capacity. frontiersin.org This demonstrates the broader interest in peptides containing the Lys-Tyr-Lys motif for their potential roles in nutrient bioavailability. frontiersin.org

| Research Application | Key Findings |

| DNA Interaction | Induces nicks at apurinic/apyrimidinic (AP) sites in DNA. sigmaaldrich.comscientificlabs.co.uk |

| Oxidation Studies | Serves as a model to study free radical oxidation of tyrosine. sigmaaldrich.comscientificlabs.co.ukresearchgate.net |

| Electron Capture | Used to investigate electron capture mechanisms. sigmaaldrich.comscientificlabs.co.uk |

| Enzyme Kinetics | Acts as a substrate for proteases. |

| Biophysical Studies | Investigated for its binding affinities and electrostatic interactions. ontosight.aismolecule.com |

This table is interactive. You can sort and filter the data.

Properties

Molecular Formula |

C23H39N5O7 |

|---|---|

Molecular Weight |

497.6 g/mol |

IUPAC Name |

acetic acid;6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C21H35N5O5.C2H4O2/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23;1-2(3)4/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31);1H3,(H,3,4) |

InChI Key |

OXXOYNFTOCTMGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |

Origin of Product |

United States |

Molecular Interactions and Biochemical Mechanisms of Lys Tyr Lys Acetate Salt

Interactions with Nucleic Acids

The structure of Lys-Tyr-Lys, featuring basic residues flanking a central aromatic residue, facilitates significant interactions with nucleic acids. The positively charged lysine (B10760008) residues are drawn to the negatively charged phosphate (B84403) backbone of DNA and RNA, while the tyrosine residue can engage in stacking interactions.

Lys-Tyr-Lys is capable of inducing single-strand breaks, or nicks, in DNA specifically at apurinic/apyrimidinic (AP) sites. researchgate.netsigmaaldrich.com These are common forms of DNA damage where a base has been lost. The nicking activity is dependent on ionic strength and occurs at these specific damage sites, as native, undamaged DNA is not hydrolyzed. researchgate.net

The proposed mechanism for this action is β-elimination, which results in the cleavage of the DNA backbone. researchgate.net This process generates specific termini at the break point: a 3'-hydroxyl group and a 5'-phosphoryl group. researchgate.net Research has indicated that single-stranded regions of DNA are better recognition sites for this activity, suggesting that relaxed, depurinated DNA is a poor substrate for the tripeptide. researchgate.net The activation energy for a similar tripeptide, Lys-Trp-Lys, to incise DNA at AP sites has been calculated to be 21 ± 2 kcal·mol⁻¹. researchgate.net

| Feature of Nicking Activity | Description |

| Target Site | Apurinic/Apyrimidinic (AP) sites in DNA. researchgate.netsigmaaldrich.com |

| Mechanism | Believed to occur via β-elimination. researchgate.net |

| Resulting Termini | 3'-hydroxyl and 5'-phosphoryl groups. researchgate.net |

| Substrate Preference | Single-stranded regions are better recognition sites. researchgate.net |

| Influencing Factors | Activity is dependent on ionic strength. researchgate.net |

Lys-Tyr-Lys serves as a model peptide for investigating mechanisms of free radical oxidation and electron capture. sigmaaldrich.com The tyrosine residue, in particular, can be involved in electron transfer processes. While direct studies on DNA-mediated electron transfer by Lys-Tyr-Lys are not extensively detailed, the general principles of electron transfer between amino acids and DNA components are well-established. For instance, electron transfer can occur between tyrosine and tryptophan residues within enzymes that interact with DNA. nih.gov

Regarding covalent adduct formation, the lysine residues possess nucleophilic amine groups that have the potential to form covalent bonds with reactive sites on DNA. While specific studies detailing covalent adduct formation between Lys-Tyr-Lys and DNA are limited, the general reactivity of lysine residues is a known phenomenon in biochemistry. researchgate.netnih.gov For example, lysine pyrrolation is a naturally occurring covalent modification that can be involved in the production of proteins that mimic DNA. nih.gov

The interaction of Lys-Tyr-Lys with nucleic acids involves both electrostatic attraction and more specific binding dynamics with nucleobases. Tripeptides containing an aromatic residue situated between two basic residues, such as Lys-Tyr-Lys, are known to form stacked complexes with nucleic acids. researchgate.net

The central tyrosine residue plays a crucial role in these interactions. Aromatic amino acids can interact with DNA or RNA nucleobases through stacking and T-shaped interactions, which are comparable in strength to hydrogen bonds. nih.gov The tyrosine side chain is amphipathic and can participate in nonpolar, hydrogen-bonding, and cation-π interactions, making it highly effective for molecular recognition. nih.gov These varied interactions contribute to the stabilization of protein-nucleic acid complexes. nih.gov

| Interaction Type | Mediating Residue(s) | Description |

| Electrostatic Attraction | Lysine | The positively charged ε-amino groups of the two lysine residues interact with the negatively charged phosphate backbone of nucleic acids. smolecule.comnih.gov |

| Stacking Interactions | Tyrosine | The aromatic ring of the central tyrosine residue can stack with the planar structures of the nucleobases. researchgate.netnih.gov |

| T-Shaped Interactions | Tyrosine | The tyrosine aromatic ring can form T-shaped π-system interactions with nucleobases. nih.gov |

Protein and Receptor Interaction Studies

The charged and aromatic nature of Lys-Tyr-Lys also dictates its interactions with other proteins and receptors, influencing molecular recognition and binding affinity through electrostatic forces and other non-covalent bonds.

Interaction studies involving Lys-Tyr-Lys focus on its binding affinities with various biological molecules, including proteins. smolecule.com Molecular recognition is a key aspect of these interactions, where the specific sequence and conformation of the peptide allow it to bind to specific sites on proteins or receptors.

The tyrosine residue is particularly significant for molecular recognition. nih.gov The combination of its aromatic ring and hydroxyl group allows it to engage in a variety of interactions, including hydrogen bonds, hydrophobic interactions, and cation-π interactions. This versatility enables tyrosine-rich interfaces to achieve high affinity and specificity. nih.gov In broader studies of peptide-RNA interactions, it has been shown that van der Waals (VDW) energy can be necessary for thermal stability, while charge-charge interactions are crucial for determining the three-dimensional structure of the peptide backbone, both of which are critical for binding. nih.gov

Given its two lysine residues, which are positively charged at physiological pH, electrostatic interactions are a dominant factor in the biological activity of Lys-Tyr-Lys. smolecule.com These strong electrostatic forces are crucial for its interaction with negatively charged molecules, such as the phosphate groups in nucleic acids or acidic residues (aspartic acid, glutamic acid) on protein surfaces. smolecule.comkhanacademy.org

Studies on other lysine-containing peptides have demonstrated the importance of these interactions. For example, electrostatic interactions involving lysine make major contributions to the stability of the collagen triple helix through the formation of interchain ion pairs. nih.gov The basic amino acids lysine and arginine are known to have strong interactions with lipid membranes, influencing membrane protein activity. nih.gov Furthermore, interactions between lysine and RNA are known to drive and regulate the formation of biomolecular condensates, such as stress granules and P-bodies, highlighting the fundamental role of lysine's electrostatic properties in cellular organization. nih.gov

| Interacting Macromolecule | Key Interacting Residues in Lys-Tyr-Lys | Nature of Electrostatic Interaction |

| Nucleic Acids (DNA/RNA) | Lysine | Attraction between the positively charged lysine side chains and the negatively charged phosphate backbone. smolecule.comnih.gov |

| Acidic Proteins | Lysine | Formation of salt bridges with negatively charged aspartic acid or glutamic acid residues on the protein surface. khanacademy.orgnih.gov |

| Lipid Membranes | Lysine | Interaction with the negatively charged phosphate head groups of phospholipids. nih.gov |

Modulation of Signaling Pathways via Enzyme and Receptor Binding

The Lys-Tyr-Lys motif possesses structural features that suggest its potential to modulate signaling pathways through interactions with enzymes and receptors. The lysine residues, with their primary amino groups, can participate in electrostatic interactions and hydrogen bonding with the active or allosteric sites of enzymes and the ligand-binding domains of receptors. The central tyrosine residue, with its bulky aromatic ring, can engage in hydrophobic and π-stacking interactions.

Peptide-based inhibitors are an emerging class of therapeutics that can target protein-protein interactions (PPIs) which are often considered "undruggable" with small molecules. acs.orgnih.gov The design of such inhibitors often involves creating peptides that mimic the binding interface of a natural protein ligand. researchgate.net The Lys-Tyr-Lys sequence could potentially serve as a scaffold for such inhibitors, where its residues could interact with key "hot spots" on a protein surface.

Table 1: Potential Interactions of Lys-Tyr-Lys Residues in Enzyme and Receptor Binding

| Amino Acid Residue | Potential Interaction Types | Significance in Binding |

| Lysine (Lys) | Electrostatic (ionic) bonds, Hydrogen bonds | Can interact with negatively charged residues (e.g., Asp, Glu) or polar groups in a binding pocket, providing affinity and specificity. |

| Tyrosine (Tyr) | Hydrophobic interactions, π-stacking, Hydrogen bonds (via hydroxyl group) | The aromatic ring can fit into hydrophobic pockets, while the hydroxyl group can act as a hydrogen bond donor or acceptor. |

Role of Tyrosine Residues in Phosphorylation by Kinases

Tyrosine phosphorylation is a critical post-translational modification that plays a central role in signal transduction and the regulation of numerous cellular processes, including cell growth, differentiation, and metabolism. wikipedia.orgwikipedia.org This process is catalyzed by enzymes known as tyrosine kinases, which transfer a phosphate group from ATP to the hydroxyl group of a tyrosine residue. thermofisher.com

The tyrosine residue within the Lys-Tyr-Lys peptide is a potential substrate for tyrosine kinases. The accessibility of this tyrosine to a kinase would be influenced by the local conformation of the peptide and the specific recognition motifs of the kinase. The phosphorylation of the tyrosine would introduce a bulky, negatively charged phosphate group, which could dramatically alter the peptide's interaction with other molecules and potentially switch a signaling pathway on or off. nih.gov For instance, the newly formed phosphotyrosine could serve as a docking site for proteins containing SH2 (Src homology 2) domains, which are known to bind to phosphotyrosine motifs and are crucial for propagating downstream signals. wikipedia.org

Targeting Lysine and Tyrosine in Covalent Inhibitor Design for Protein-Protein Interactions

Covalent inhibitors, which form a stable bond with their target protein, can offer advantages in terms of potency and duration of action. acs.org The amino acid residues lysine and tyrosine are attractive targets for the design of covalent inhibitors due to the nucleophilic nature of their side chains. nih.govresearchgate.net

The ε-amino group of lysine and the hydroxyl group of tyrosine can be targeted by various electrophilic "warheads" incorporated into a peptide or small molecule scaffold. acs.orgsemanticscholar.org For example, sulfonyl fluorides and aryl-fluoro sulfates have been identified as suitable electrophiles for forming covalent adducts with lysine and tyrosine residues. nih.govacs.org A peptide like Lys-Tyr-Lys could be modified with such an electrophile to create a targeted covalent inhibitor. The peptide sequence would guide the inhibitor to a specific binding site on a target protein, and the electrophile would then react with a nearby lysine or tyrosine residue, forming a permanent bond. This strategy has been explored for developing inhibitors of various proteins, including those involved in cancer and other diseases. semanticscholar.orgcam.ac.uk

Table 2: Electrophilic Warheads for Targeting Lysine and Tyrosine

| Electrophilic Warhead | Targeted Residue(s) | Bond Formed | Reference |

| Sulfonyl Fluoride | Lysine, Tyrosine, Serine | Sulfonyl-amino, Sulfonyl-ester | nih.govacs.org |

| Aryl-fluoro Sulfate | Lysine, Tyrosine, Histidine | Sulfonyl-amino, Sulfonyl-ester | nih.govacs.org |

| Acrylamide | Cysteine (primarily), Lysine | Thioether, Amino-Michael adduct | nih.gov |

Interactions with Supramolecular Receptors (e.g., Cucurbit[n]urils)

Supramolecular receptors are synthetic host molecules capable of binding guest molecules with high affinity and selectivity. nih.gov Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules with a hydrophobic cavity and two carbonyl-fringed portals. nih.gov They are known to bind a variety of guest molecules in aqueous solution, including amino acids and peptides. rsc.orgrsc.org

The Lys-Tyr-Lys peptide presents several features that make it a potential guest for cucurbiturils. The aromatic side chain of tyrosine is a good candidate for inclusion within the hydrophobic cavity of CB[n]s, particularly CB acs.org and CB nih.gov. nih.gov The binding is driven by the hydrophobic effect and can be further stabilized by cation-π interactions between the positively charged lysine residues and the electron-rich aromatic ring of tyrosine. Furthermore, the positively charged amino groups of the lysine residues can interact favorably with the negatively polarized carbonyl portals of the cucurbituril. rsc.org The binding of peptides by cucurbiturils can influence their conformation and potentially modulate their biological activity.

Peptide Recognition by Synthetic Supramolecular Receptors

The development of synthetic receptors that can selectively recognize specific peptide sequences is a significant area of research with potential applications in diagnostics and therapeutics. nih.govrsc.org The design of such receptors often involves creating a binding cavity with a shape and chemical functionality that is complementary to the target peptide. nih.govrsc.org

A synthetic receptor designed to bind Lys-Tyr-Lys would likely incorporate features to interact with both the charged and aromatic residues. For example, it might contain negatively charged groups (e.g., carboxylates) to form salt bridges with the lysine residues and a hydrophobic pocket to accommodate the tyrosine side chain. The principles of molecular recognition, including hydrogen bonding, electrostatic interactions, and hydrophobic effects, would all play a role in the selective binding of the peptide. rsc.org The ability to selectively bind a specific tripeptide sequence in a biological milieu remains a challenge but is an active area of investigation. nih.govacs.org

Contribution to Catalytic Triads in Enzyme Active Sites

A catalytic triad (B1167595) is a group of three amino acid residues that work together in the active site of an enzyme to facilitate a chemical reaction. wikibooks.orgwikipedia.org The classic example is the Ser-His-Asp triad found in many proteases. While less common, catalytic triads involving lysine and tyrosine have been identified. For instance, a Tyr-Lys-Ser triad has been proposed to be responsible for the catalytic activity of human type 1 3β-hydroxysteroid dehydrogenase. nih.gov In some amidase enzymes, a novel Ser-cisSer-Lys catalytic triad has been discovered. researchgate.net

In such triads, the lysine residue, with its primary amino group, can act as a general base, accepting a proton to activate another residue. wikipedia.org The tyrosine hydroxyl group can act as a general acid, donating a proton. nih.gov It is conceivable that a Lys-Tyr-Lys motif, if appropriately positioned within an enzyme's active site through protein folding, could participate in catalysis. However, the direct involvement of a simple tripeptide like Lys-Tyr-Lys as a standalone catalyst is less likely, as the precise spatial arrangement required for a catalytic triad is typically enforced by the rigid structure of a larger protein. nih.govacs.org

Metal Ion Complexation

Peptides are effective ligands for a wide range of metal ions, with the peptide backbone and amino acid side chains providing potential donor atoms for coordination. mdpi.commdpi.com The Lys-Tyr-Lys peptide contains several potential metal-binding sites. The primary amino groups of the lysine residues, the hydroxyl group of the tyrosine, and the amide nitrogens and carbonyl oxygens of the peptide backbone can all participate in the coordination of metal ions. nih.govrsc.org

The coordination of a metal ion by Lys-Tyr-Lys would depend on factors such as the nature of the metal ion, the pH of the solution, and the preferred coordination geometry of the metal. mdpi.com For example, metal ions like Cu(II), Ni(II), and Zn(II) are known to form stable complexes with peptides. mdpi.com The formation of a metal-peptide complex can have significant structural and functional consequences, potentially inducing a specific conformation in the peptide or participating in catalytic reactions. nih.govnih.gov

Table 3: Potential Metal Ion Coordination Sites in Lys-Tyr-Lys

| Potential Donor Atom/Group | Amino Acid Residue | Type of Interaction |

| ε-amino group | Lysine | Coordination bond |

| α-amino group | Lysine (N-terminal) | Coordination bond |

| Carboxylate group | Lysine (C-terminal) | Coordination bond |

| Phenolic hydroxyl group | Tyrosine | Coordination bond |

| Peptide backbone amides | All | Coordination bond (often requires deprotonation) |

| Peptide backbone carbonyls | All | Coordination bond |

Zinc-Binding Capacity in Peptide Sequences

Zinc is an essential trace element in biological systems, and its coordination with proteins and peptides is vital for their structure and function. Peptides containing lysine and tyrosine residues can participate in zinc binding. The amino groups of lysine and the hydroxyl group of tyrosine can act as potential ligands for zinc ions.

Coordination with Transition Metal Ions

The interaction of peptides with transition metal ions is a fundamental aspect of bioinorganic chemistry. libretexts.orglumenlearning.comtcd.ieuniba.skuobaghdad.edu.iq The lysine and tyrosine residues in Lys-Tyr-Lys provide multiple potential coordination sites for transition metal ions. The amino groups of the lysine residues and the phenolic hydroxyl group of the tyrosine residue can act as ligands. Additionally, the peptide backbone's amide nitrogens and carbonyl oxygens can participate in metal coordination.

The geometry of the resulting metal-peptide complex is influenced by the nature of the metal ion and the conformational flexibility of the peptide. Research on metal-centered receptors has demonstrated selectivity for tripeptides with the sequence L-Xxx-L-Lys-L-Lys, where Xxx can be an amino acid like histidine, cysteine, or methionine, with association constants nearing 1.0 x 10(6) M(-)(1). nih.gov This indicates that the two consecutive lysine residues play a crucial role in the cooperative binding of metal ions.

Oxidative and Free Radical Chemistry

The tyrosine residue in Lys-Tyr-Lys makes it particularly susceptible to oxidative and free radical-mediated reactions. This tripeptide is often used as a model to understand the mechanisms of oxidative damage to proteins.

Mechanisms of Free Radical Oxidation

The oxidation of peptides containing tyrosine by hydroxyl radicals (•OH), one of the most reactive oxygen species, is initiated by the addition of the radical to the aromatic ring of tyrosine. researchgate.netresearchgate.net This results in the formation of a hydroxycyclohexadienyl radical. Subsequently, this intermediate can undergo further reactions, including the elimination of a water molecule to form a phenoxy radical centered on the tyrosine residue.

Electron Capture Processes

In the context of mass spectrometry, electron capture dissociation (ECD) is a technique used to fragment peptide ions to determine their sequence and modifications. This process involves the capture of a low-energy electron by a multiply charged peptide ion, which induces fragmentation of the peptide backbone. nih.govacs.orgsci-hub.st The study of model peptides under ECD conditions reveals that the nature of the amino acid side chains influences the fragmentation patterns. The initial radical cation formed can lead to secondary dissociations, including the loss of amino acid side chains. nih.govacs.org

In a broader biochemical sense, electron transfer (ET) processes are fundamental to many biological functions, including photosynthesis and respiration. ucr.edu Peptides can act as conduits for electron transfer over significant distances. The rate of this transfer is influenced by the peptide's secondary structure and the nature of the constituent amino acids. pnas.org The aromatic side chain of tyrosine can participate in these electron transfer pathways.

Formation of Oxidative Byproducts (e.g., Dityrosine)

A significant consequence of the oxidation of tyrosine-containing peptides is the formation of dityrosine (B1219331) cross-links. wikipedia.orgtaylorandfrancis.comnih.govresearchgate.net This process is initiated by the generation of a tyrosyl radical, typically through the abstraction of a hydrogen atom from the phenolic hydroxyl group by a reactive oxygen species. nih.gov Two tyrosyl radicals can then couple to form a stable dityrosine dimer. nih.gov

The formation of dityrosine can occur both intramolecularly (if two tyrosine residues are in close proximity within the same peptide chain) and intermolecularly, leading to the cross-linking of different peptide molecules. nih.gov In the case of Lys-Tyr-Lys, intermolecular dityrosine formation would be the expected outcome of oxidation, leading to the dimerization of the tripeptide. The presence of dityrosine is often used as a biomarker for oxidative stress. wikipedia.org

Chemical Repair Capabilities against Hydroxyl Radicals

Peptides containing redox-active amino acids like tyrosine may participate in the chemical repair of biological molecules damaged by oxidative stress. nih.gov Tyrosine, with its phenolic hydroxyl group, can act as a hydrogen atom donor to neutralize electron-deficient free radicals. mdpi.com

Computational studies have explored the chemical repair of radical-damaged tyrosyl residues by the superoxide (B77818) radical anion (O₂•⁻). rsc.orgscispace.com The proposed mechanism involves an electron transfer from the superoxide anion to the tyrosyl radical, thereby restoring the original tyrosine structure. rsc.orgscispace.com While direct experimental evidence for the chemical repair capabilities of Lys-Tyr-Lys against hydroxyl radicals is limited, the inherent antioxidant potential of the tyrosine residue suggests it could play a role in mitigating oxidative damage by scavenging free radicals. mdpi.commdpi.com

Biophysical Characterization and Computational Modeling

The tripeptide Lys-Tyr-Lys acetate (B1210297) salt has been the subject of various biophysical studies to elucidate its structural characteristics and interaction dynamics. These investigations leverage spectroscopic and spectrometric techniques to provide a detailed understanding of the molecule at an atomic level.

Advanced Research Applications and Future Directions

Exploration in Biomimetic Materials Science

The field of biomimetic materials science seeks to replicate the remarkable properties of natural materials. The Lys-Tyr-Lys motif is of particular interest due to its prevalence in robust biological adhesives, most notably those produced by marine mussels.

Role in Mussel Adhesive Protein Mimicry and Cross-linking

Mussels have the extraordinary ability to adhere strongly to a variety of surfaces underwater, a feat made possible by mussel foot proteins (Mfps). These proteins are rich in both lysine (B10760008) and 3,4-dihydroxyphenylalanine (DOPA), an amino acid derived from the post-translational modification of tyrosine. acs.orgacs.orgnih.gov The synergy between lysine and DOPA is crucial for both underwater adhesion and the cohesive strength of the adhesive plaque. nih.gov

The tyrosine residues in these biomimetic peptides are precursors to DOPA. In the presence of enzymes like tyrosinase, the phenol (B47542) side chain of tyrosine is hydroxylated to form DOPA. acs.orgresearchgate.net DOPA is a key player in both interfacial adhesion and cohesive cross-linking. The catechol group of DOPA can form strong hydrogen bonds, coordinate with metal ions present in seawater, and undergo oxidation to form quinones. These quinones are highly reactive and can cross-link with each other and with the amine groups of lysine residues, forming a durable and water-resistant polymer network. acs.orgacs.orgresearchgate.net Synthetic polymers incorporating Lys-Tyr-Lys and similar motifs have been shown to exhibit significant adhesive strength, paving the way for the development of new biocompatible glues for medical and industrial applications. nih.govresearchgate.net

| Feature | Role of Lysine | Role of Tyrosine (as DOPA precursor) |

| Interfacial Adhesion | Displaces water, electrostatic interactions, cation-π interactions. nih.govnih.gov | Hydrogen bonding, metal coordination. acs.orgresearchgate.net |

| Cohesive Strength | Cross-linking with oxidized DOPA (quinones). acs.orgacs.org | Oxidation to quinones for covalent cross-linking. acs.orgacs.org |

| Biomimicry | Mimics the cationic residues in mussel foot proteins. researchgate.net | Precursor to the key adhesive residue, DOPA. acs.orgresearchgate.net |

Development of Modified Biologics for Research Tools

The unique chemical properties of the Lys-Tyr-Lys sequence make it a valuable component in the design of specialized biologics for a variety of research applications.

Applications in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, peptides with specific and well-defined properties are essential as standards and substrates. Lysine residues are common targets for post-translational modifications (PTMs), such as acetylation and ubiquitination, which play crucial roles in regulating protein function. researcher.lifenih.govchomixbio.com Synthetic peptides like Lys-Tyr-Lys can serve as substrates in assays designed to study the enzymes that catalyze these modifications.

Furthermore, in mass spectrometry-based proteomics, the predictable fragmentation patterns of synthetic peptides are crucial for instrument calibration and method development. biorxiv.org Isotope-labeled versions of Lys-Tyr-Lys can be used as internal standards for the accurate quantification of proteins and their PTMs in complex biological samples. creative-proteomics.com The presence of two lysine residues also makes it a useful model for studying the specificity of proteases like trypsin, which cleaves after lysine and arginine residues. nih.gov

Utility in Diagnostic Assay Development

The development of sensitive and specific diagnostic assays, such as the enzyme-linked immunosorbent assay (ELISA), often relies on the production of antibodies that can recognize specific targets. Small molecules or peptides, known as haptens, can be designed to elicit an antibody response when conjugated to a larger carrier protein. nih.gov The Lys-Tyr-Lys tripeptide, with its defined chemical structure, has the potential to be used as a hapten for the generation of specific antibodies. These antibodies could then be utilized in competitive or sandwich ELISA formats to detect and quantify molecules containing this or similar motifs.

| Assay Component | Potential Role of Lys-Tyr-Lys |

| Antigen/Hapten | Can be conjugated to a carrier protein to elicit a specific antibody response. nih.gov |

| Competitor | In a competitive ELISA, free Lys-Tyr-Lys could compete with a labeled antigen for antibody binding. |

| Substrate | Modified versions of the peptide could serve as substrates in enzyme-based detection systems. |

Contributions to Asymmetric Synthesis Methodologies

Asymmetric catalysis, the synthesis of chiral molecules where one enantiomer is favored over the other, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Peptides have emerged as versatile chiral catalysts and ligands in a variety of asymmetric transformations. nih.govuiowa.edu The Lys-Tyr-Lys tripeptide contains multiple stereocenters and functional groups that could be exploited in the design of novel organocatalysts.

The primary amine groups of the lysine residues can participate in enamine or iminium ion catalysis, while the tyrosine residue can act as a hydrogen bond donor or participate in cation-π interactions to orient substrates within a catalytic pocket. acs.org While specific applications of Lys-Tyr-Lys as a catalyst are still an emerging area of research, the principles of peptide-catalyzed asymmetric reactions suggest its potential in reactions such as aldol (B89426) additions and Michael reactions.

Theoretical and Mechanistic Insights

Computational and theoretical studies provide a deeper understanding of the structure-function relationships of peptides like Lys-Tyr-Lys and can guide the design of new applications. Conformational analysis of tripeptides can predict their stable three-dimensional structures, which is crucial for understanding their biological activity and for designing constrained non-peptide analogues. nih.govdergipark.org.tr

Molecular dynamics simulations and quantum mechanical calculations can be used to model the interactions of Lys-Tyr-Lys with other molecules, such as proteins, nucleic acids, and small molecule substrates. These studies can elucidate the nature of the binding forces, including hydrogen bonds, electrostatic interactions, and cation-π interactions, which are critical for its function in both biological and synthetic systems.

One area of mechanistic interest is the ability of certain peptides to interact with and cleave DNA. While a study on a cyclic peptide containing Lys-Tyr-Lys showed no DNA nicking activity under the tested conditions, the linear Lys-Trp-Lys tripeptide did exhibit this ability, suggesting that the aromatic residue plays a key role. nih.gov Further theoretical studies on the interaction of Lys-Tyr-Lys with DNA could provide insights into the specific structural and electronic factors that govern this type of reactivity. The study of photoinduced processes in similar tripeptides, such as Lys-Trp-Lys, reveals complex intramolecular and intermolecular electron transfer events, providing a framework for understanding the potential photochemical reactivity of Lys-Tyr-Lys. mdpi.com

Elucidation of Electron Transfer Pathways in Peptide Systems

Electron transfer (ET) is a critical process in numerous biological functions, including cellular respiration and photosynthesis. Peptides and proteins facilitate these reactions, with certain amino acid side chains acting as conduits for electron movement. The aromatic side chain of tyrosine, in particular, can serve as an intermediate charge carrier, enabling electron "hopping" over significant distances. nih.gov This multistep hopping mechanism is less dependent on distance than single-step superexchange processes, allowing for efficient charge transfer in large protein complexes. nih.gov

In the context of Lys-Tyr-Lys, the central tyrosine residue is a prime candidate for mediating ET. Research on peptide systems has shown that aromatic residues like tyrosine contribute significantly to the molecular orbitals near the Fermi energy level, which is crucial for electron transport. nih.gov The presence of the flanking lysine residues can influence the electronic properties of the tyrosine ring through their electrostatic fields, potentially modulating the energy barriers for electron hopping. Furthermore, studies on nonheme iron enzymes have demonstrated that a tyrosine residue can guide reaction selectivity through a proton-coupled electron transfer (PCET) mechanism. acs.org In such systems, the tyrosine phenol group can donate a proton and an electron, forming a transient tyrosyl radical that facilitates subsequent reaction steps. acs.org The Lys-Tyr-Lys motif offers a simplified model to study how neighboring charged residues, like lysine, might influence the thermodynamics and kinetics of such PCET events involving tyrosine.

Investigation of Charge Shielding Effects on Amino Acid Reactivity

The reactivity of an amino acid's side chain is highly dependent on its local microenvironment, including the proximity of charged groups. The Lys-Tyr-Lys peptide is an excellent model for studying these "charge shielding" effects. Under physiological conditions, the ε-amino groups of the two lysine residues are protonated, conferring a positive charge (-NH₃⁺). youtube.com These fixed positive charges can significantly influence the reactivity of the central tyrosine residue.

For instance, the nucleophilicity of the tyrosine hydroxyl group can be altered by the electrostatic environment created by the nearby lysine side chains. This can affect its susceptibility to post-translational modifications such as phosphorylation or nitration. The reactivity of lysine itself is also pH-dependent; while typically protonated and non-nucleophilic, the neutral amine form can act as a potent nucleophile. youtube.comyoutube.com The local electrostatic field generated by the adjacent residues can shift the effective pKa of each functional group, thereby altering the population of their reactive states. The order of reactivity for amino acids with certain reactive species can be influenced by such local environmental factors, including pH and the presence of neighboring charged residues. mdpi.com Understanding these effects is crucial for predicting reaction sites in proteins and designing peptides with tailored chemical properties.

Analysis of Cation-π and π-π Interactions in Peptide and Protein Systems

Cation-π interactions are noncovalent forces between a cation and the electron-rich face of an aromatic π-system. proteopedia.orgresearchgate.net These interactions are significant contributors to protein structure and stability. proteopedia.org The Lys-Tyr-Lys sequence is an archetypal motif for an intramolecular cation-π interaction, where the cationic side chain of one or both lysine residues can interact favorably with the aromatic ring of the central tyrosine. researchgate.netnih.gov

Studies of protein databases have shown that while arginine participates in cation-π interactions more frequently than lysine, the interactions involving lysine are energetically significant. proteopedia.orgnih.gov The geometry of these interactions is biased towards a conformation that maximizes the favorable electrostatic attraction. nih.gov The strength of this interaction is considerable, with an average calculated energy of -3.3 ± 1.5 kcal/mol for lysine-aromatic pairs in proteins. nih.gov However, the strength is attenuated in solution compared to the gas phase due to the dielectric properties of the solvent. ed.ac.uk For example, the interaction strength of lysine in a water environment (ε = 78.4) is reduced to approximately 7% of its gas-phase value. ed.ac.uk The Lys-Tyr-Lys structure provides a constrained system to precisely measure the energetic contribution and geometric preferences of these fundamental interactions, which are critical for molecular recognition and protein folding.

| Interacting Residues | Interaction Type | Average Interaction Energy (in proteins) | Gas-Phase Interaction Energy (Calculated) | Interaction Energy in Water (Calculated, ε=78.4) |

|---|---|---|---|---|

| Lysine - Aromatic | Cation-π | -3.3 ± 1.5 kcal/mol nih.gov | ~ -18.9 kcal/mol ed.ac.uk | ~ -1.3 kcal/mol ed.ac.uk |

| Arginine - Aromatic | Cation-π | -2.9 ± 1.4 kcal/mol nih.gov | ~ -7.5 kcal/mol ed.ac.uk | ~ -2.3 kcal/mol ed.ac.uk |

Design Principles for Novel Peptide-Based Systems

The insights gained from studying the fundamental properties of sequences like Lys-Tyr-Lys inform the rational design of new peptides with specific structural and functional characteristics.

Strategies for Modulating Peptide Conformational Flexibility and Stability

A primary goal in peptide design is to control the three-dimensional structure, as this dictates function. Unconstrained short peptides are often highly flexible in solution, which can be entropically unfavorable for binding to biological targets. The Lys-Tyr-Lys motif contains intrinsic features that can be exploited to enhance stability and reduce flexibility.

The cation-π interactions between the lysine side chains and the tyrosine ring can lock the peptide backbone into a more defined conformation. proteopedia.org Furthermore, the reactive side chains of lysine and tyrosine are ideal targets for "stapling" or cyclization strategies. rsc.org Peptide cyclization is a well-established method for limiting conformational flexibility and improving metabolic stability. researchgate.net By introducing a chemical linker that covalently connects the side chains of lysine and tyrosine, a more rigid and stable cyclic peptide can be formed. Such modifications can dramatically enhance the biological activity and pharmacokinetic properties of therapeutic peptides. nih.gov

Impact of Amino Acid Sequence and Spacing on Inter-residue Cross-linking

The ability to form specific covalent cross-links between amino acid residues is a powerful tool in both studying protein structure and creating novel biomaterials. The efficiency of cross-linking reactions is highly dependent on the type of residues involved, their spatial proximity, and the chemistry of the cross-linking agent. The Lys-Tyr-Lys sequence places a highly reactive nucleophilic amine (lysine) adjacent to a phenol-containing residue (tyrosine), making it a versatile target for various cross-linking strategies. nih.govresearchgate.net

Research has shown that the spacing between lysine and tyrosine is a critical determinant of cross-linking efficiency. For instance, in a formaldehyde-mediated "stapling" reaction, the reactivity was found to be optimal when the Lys and Tyr residues were separated by two to three other amino acids. rsc.org The reaction did not proceed when the residues were contiguous. rsc.org The Lys-Tyr-Lys sequence, with a single intervening residue, presents an interesting case for studying the lower limits of this proximity effect. Furthermore, reaction conditions such as pH can be tuned to favor specific cross-links. Using succinimidyl ester reagents, acidic pH conditions can favor the formation of tyrosine-N-terminus cross-links, while alkaline pH favors tyrosine-lysine cross-links. nih.govresearchgate.net These principles allow for precise control over the formation of intramolecular or intermolecular linkages in peptide-based systems.

| Cross-linking Reagent | pH Condition | Favored Cross-link Type | Reference |

|---|---|---|---|

| Succinimidyl Esters | Acidic pH | N-terminus-Tyrosine / Tyrosine-Tyrosine | nih.govresearchgate.net |

| Succinimidyl Esters | Alkaline pH | Tyrosine-Lysine | nih.govresearchgate.net |

Q & A

Q. What are the recommended storage conditions for Lys-Tyr-Lys acetate salt to ensure stability in experimental settings?

this compound should be stored at room temperature, protected from light, and kept in airtight containers to prevent hygroscopic degradation. Stability testing under these conditions has shown no significant decomposition over 12 months when stored as directed . For long-term storage, lyophilized peptides are often reconstituted in sterile buffers (e.g., pH 4.6 sodium acetate) to maintain solubility and structural integrity, as seen in similar peptide formulations .

Q. How can researchers verify the purity of this compound prior to use in biochemical assays?

High-performance liquid chromatography (HPLC) with UV detection at 214 nm or 280 nm (for tyrosine absorbance) is the standard method. A purity threshold of ≥97% is typical, validated using reverse-phase C18 columns and gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). Discrepancies in quantification due to acetate counterion interference can be addressed using salt correction factors, as demonstrated in multi-component drug analyses .

Q. What buffer systems are compatible with this compound for in vitro enzymatic studies?

Sodium acetate buffers (pH 3.6–5.6) are optimal for maintaining peptide solubility and stability, particularly in protease inhibition assays. For studies requiring neutral pH, HEPES-Na (pH 7.5) or Tris-HCl (pH 8.5) with 25–30% PEG 4000 can stabilize peptide interactions, as observed in crystallization protocols for similar peptides .

Advanced Research Questions

Q. How can the binding affinity of this compound to target enzymes (e.g., proteases) be quantified?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are preferred for real-time kinetic analysis. For example, in studies of lysine-rich peptides like BACE1 inhibitors, mutating lysine residues (e.g., K203, K382) and monitoring proteasomal degradation via lactacystin inhibition can reveal binding specificity . Data should be normalized to control for acetate ion interference using methods outlined in hydrophilic interaction chromatography (HILIC) .

Q. What experimental strategies mitigate contradictions in peptide stability data across different analytical platforms?

Cross-validate results using orthogonal techniques:

- Circular dichroism (CD) for secondary structure confirmation.

- Mass spectrometry (MS/MS) to detect oxidation or deamidation products.

- Dynamic light scattering (DLS) to assess aggregation in buffer solutions. Discrepancies often arise from pH-dependent solubility or counterion effects, as seen in sodium acetate vs. HEPES buffer comparisons .

Q. How can researchers evaluate the environmental persistence of this compound in aquatic ecosystems?

Adapt methodologies from potassium acetate toxicity studies:

- Field sampling : Collect water and soil samples near application sites, analyzing peptide degradation via LC-MS.

- Biodegradation assays : Use microbial consortia from contaminated sites to assess half-life under aerobic/anaerobic conditions.

- Ecotoxicity models : Apply computational tools (e.g., ECOSAR) to predict acute/chronic effects on aquatic organisms, referencing potassium acetate’s higher toxicity compared to NaCl .

Q. What structural modifications enhance this compound’s resistance to enzymatic degradation in cellular uptake studies?

- Acetylation/N-terminal capping : Reduces aminopeptidase cleavage.

- D-amino acid substitution : Replacing L-tyrosine with D-tyrosine improves proteolytic stability.

- PEGylation : Increases hydrodynamic radius, limiting renal clearance. These modifications are validated in peptide-drug conjugate studies, where lysine residues are critical for ubiquitination and proteasomal targeting .

Methodological Considerations

Designing a dose-response study for this compound in cell culture:

- Use a logarithmic concentration range (1 nM–100 µM) to capture EC50/IC50 values.

- Include sodium acetate buffer controls to isolate acetate-specific effects.

- Quantify intracellular peptide uptake via fluorescence tagging (e.g., FITC) and confocal microscopy, as detailed in lysosome-targeting assays .

Interpreting conflicting data on this compound’s role in amyloid-beta (Aβ) aggregation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.